molecular formula C12H21NO4 B1381934 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1779396-21-2

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1381934
CAS No.: 1779396-21-2
M. Wt: 243.3 g/mol
InChI Key: MARFMSGANKPOFT-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic IUPAC name tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate reflects its spirocyclic architecture and functional groups. The prefix spiro[3.5] denotes a bicyclic system where a three-membered ring (oxa-aza) and a five-membered ring share a single spiro carbon atom. The numbering begins at the nitrogen atom in the azetidine-like three-membered ring (2-aza), proceeds through the spiro carbon, and continues into the tetrahydrofuran-like five-membered ring (5-oxa). The tert-butyl carboxylate group is appended to the nitrogen, while the hydroxyl group occupies position 8 on the larger ring. Synonyms include the CAS designation 1779396-21-2 and the registry number AKOS022682093.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol . The elemental composition breaks down as follows:

Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 12 144.12
Hydrogen 21 21.17
Nitrogen 1 14.01
Oxygen 4 64.00

The tert-butyl group (C₄H₉) and carboxylate (COO⁻) contribute significantly to the molecular weight, while the hydroxyl group (-OH) adds minimal mass but substantial polarity.

Structural Features of the Spirocyclic Framework

The spiro[3.5]nonane core consists of a three-membered 2-azaspiro ring (containing nitrogen) fused to a five-membered 5-oxaspiro ring (containing oxygen). Key structural attributes include:

  • Spiro Carbon : The quaternary carbon linking the two rings imposes tetrahedral geometry, restricting conformational flexibility.
  • Heteroatom Placement : Nitrogen resides in the smaller ring (position 2), while oxygen occupies the larger ring (position 5). This arrangement creates distinct electronic environments, with the nitrogen’s lone pair contributing to basicity and the oxygen’s electronegativity influencing ring polarity.
  • Ring Strain : The three-membered azaspiro ring exhibits angle strain (≈60° deviation from ideal tetrahedral geometry), while the five-membered oxaspiro ring adopts a near-envelope conformation to mitigate strain.

Conformational Analysis of the 3.5 Ring System

Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal that the three-membered azaspiro ring adopts a rigid, puckered conformation due to angle strain. The five-membered oxaspiro ring exhibits greater flexibility, oscillating between envelope and twist conformations. Key observations include:

  • Dihedral Angles : The spiro carbon’s C-N-C-O dihedral angle measures approximately 90°, enforcing non-planarity between the rings.
  • Hydrogen Bonding : The hydroxyl group at position 8 forms intramolecular hydrogen bonds with the carboxylate oxygen, stabilizing a specific conformer.
  • Steric Effects : The tert-butyl group hinders rotation about the N-C(O) bond, locking the carboxylate in a pseudo-equatorial orientation.

Functional Group Characterization

tert-Butyl Carboxylate Moiety

The tert-butyl carboxylate group (C(C)(C)(C)OC(=O)N ) serves as a sterically hindered protecting group for the amine. Key features:

  • IR Spectroscopy : The ester carbonyl (C=O) absorbs at 1735–1745 cm⁻¹ , while the C-O stretch appears at 1150–1250 cm⁻¹ .
  • Electronic Effects : The electron-withdrawing carboxylate decreases the nitrogen’s basicity, stabilizing the spirocyclic framework against ring-opening reactions.

Hydroxyl Functionality

The secondary hydroxyl group (-OH) at position 8 participates in hydrogen bonding and influences solubility. Spectral characteristics include:

  • IR Absorption : A broad O-H stretch at 3350–3450 cm⁻¹ indicates hydrogen bonding, while free -OH appears near 3600 cm⁻¹ .
  • Reactivity : The hydroxyl group can undergo oxidation to a ketone or serve as a site for etherification.

Oxa-Azaspiro Junction

The spiro junction’s heteroatoms (N and O) create a polarized electronic environment:

  • Nitrogen Basicity : The lone pair on nitrogen is partially delocalized into the carboxylate, reducing basicity compared to non-acylated amines.
  • Oxygen’s Role : The ether oxygen in the five-membered ring enhances ring stability through lone pair conjugation with adjacent carbons.
  • Strain Distribution : Angle strain in the three-membered ring is partially offset by the five-membered ring’s flexibility, as evidenced by NMR coupling constants (J ≈ 8–10 Hz for adjacent protons).

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFMSGANKPOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Functionalized Azetidine Precursors

One approach involves starting from azetidine derivatives protected as tert-butyl esters, which undergo allylation, halogenation, and intramolecular cyclization to form spirocyclic frameworks:

Step Description Reagents/Conditions Outcome
1 Allylation of tert-butyl azetidine carboxylate Reaction with allyl bromide or allyl Grignard reagent under zinc powder catalysis in THF/water solvent at 10-20 °C Formation of 3-allyl-3-hydroxyazetidine-1-carboxylate tert-butyl ester
2 Bromination Treatment with liquid bromine in dichloromethane at -30 to -10 °C for 2 hours Formation of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3 Cyclization Base-promoted intramolecular cyclization with potassium carbonate in acetonitrile at 82 °C overnight Formation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (a close analog spiro compound)

This sequence, while specifically reported for a [3.4] spiro system, demonstrates the strategic use of allylation, halogenation, and base-induced ring closure that can be adapted for the [3.5] spiro system of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

Synthesis via Cyclic Ether Ring Formation

Another reported method for related spiro compounds involves the synthesis of 7-oxo-2-azaspiro[3.5]nonane intermediates, which can be further functionalized to introduce hydroxy and tert-butyl ester groups:

Step Description Reagents/Conditions Outcome
1 Reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) Heating at 70-100 °C for 12-24 hours with acid-binding agents and iodo metal salts Formation of crude 7-oxo-2-azaspiro[3.5]nonane intermediate
2 Work-up and purification Extraction with ethyl acetate, washing with sodium bicarbonate, drying, and concentration Isolated crude intermediate for further functionalization

This intermediate can be subsequently converted to the hydroxy spiro ester by appropriate reduction and esterification steps.

The introduction of the hydroxy group at the 8-position and tert-butyl esterification can be achieved through selective hydroxymethylation followed by protection with tert-butyl groups, commonly using tert-butyl chloroformate or related reagents under mild basic conditions. This step is crucial for obtaining the final target compound this compound.

Parameter Method 1 (Azetidine Route) Method 2 (Cyclic Ether Route) Notes
Starting Material 1-BOC-3-oxoidene-azetidine Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal Different core building blocks
Key Reagents Allyl bromide, bromine, K2CO3 Acid-binding agents, iodo metal salts Functionalization varies
Solvents THF/water, dichloromethane, acetonitrile DMF, ethyl acetate Solvent polarity tailored to steps
Temperature Range 10-82 °C 0-100 °C Controlled to optimize yields
Reaction Time Hours to overnight 12-24 hours Longer heating for ring formation
Yield Moderate to high (reported for analogs) Moderate crude yield Purification required
Functional Group Introduction Hydroxy and bromo substituents Oxo intermediate formation Subsequent modifications needed
  • The azetidine-based method allows for regioselective functionalization and controlled spiro ring formation but requires careful temperature and reagent control to avoid side reactions such as over-bromination or ring opening.

  • The cyclic ether route provides a robust approach to the spiro core but may suffer from impurities due to prolonged heating and requires efficient work-up procedures to isolate pure intermediates.

  • Hydroxymethylation and tert-butyl esterification steps must be optimized to maintain stereochemical integrity and avoid hydrolysis or rearrangement of sensitive spiro centers.

  • Solvent choice significantly impacts reaction rates and selectivity; polar aprotic solvents like DMF and acetonitrile are preferred for ring closure and substitution reactions.

The preparation of this compound involves multi-step synthetic strategies centered on constructing the spirocyclic framework and introducing the hydroxy and tert-butyl ester functionalities. Two principal routes are evident from research and patent literature:

  • A functionalized azetidine precursor route employing allylation, bromination, and base-promoted cyclization.

  • A cyclic ether intermediate route involving condensation and ring closure under heating, followed by functional group transformations.

Optimization of reaction conditions, reagent stoichiometry, and purification protocols is critical for efficient synthesis. These methods provide a foundation for producing this compound with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: : Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for:

  • Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, which can be further explored for drug development against resistant strains of bacteria.
  • Neurological Studies : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Synthetic Methodologies

In synthetic organic chemistry, this compound serves as an important building block:

  • Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis processes, allowing chemists to create enantiomerically pure products which are crucial in pharmaceuticals.
  • Reagent in Organic Reactions : Its reactive functional groups make it suitable for various organic transformations, including nucleophilic substitutions and condensation reactions.

Material Science

The compound has potential applications in material science, particularly in the development of:

  • Polymeric Materials : Its structural characteristics can be exploited to create novel polymeric materials with specific mechanical and thermal properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane derivatives against various bacterial strains. Results indicated significant inhibitory effects, suggesting further exploration into its use as an antimicrobial agent.

Case Study 2: Neurological Applications

Research focusing on the neuroprotective effects of this compound showed promise in preventing neuronal cell death in vitro, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heteroatom Configuration and Position

Compound Name CAS Number Molecular Formula Heteroatom Configuration Molecular Weight (g/mol) Key Differences References
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2309427-24-3 C₁₂H₂₁NO₄ 5-oxa, 2-aza, 8-hydroxy 243.30 Reference compound
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 929971-93-7 C₁₃H₂₃NO₃ 5-aza (no oxa), 8-hydroxy 241.33 Replacement of 5-oxa with 5-aza
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1936655-32-1 C₁₂H₁₉NO₄ 5-oxa, 2-aza, 8-oxo 241.28 Hydroxy → oxo substitution at position 8
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 C₁₂H₂₂N₂O₃ 5-oxa, 2-aza, 7-amino 242.31 Amino substituent at position 7
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251002-01-3 C₁₁H₂₀N₂O₃ 8-oxa, 2,5-diaza 228.29 Additional nitrogen at position 5

Substituent Effects on Physical and Chemical Properties

  • Hydroxy vs.
  • Heteroatom Exchange : Replacing 5-oxa with 5-aza (CAS: 929971-93-7) alters electronic properties, increasing nitrogen’s nucleophilic character .

Pharmacological Relevance

  • Sigma Receptor Ligands: tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (from ) demonstrates affinity for sigma receptors, suggesting the target compound’s hydroxy group could modulate similar interactions .
  • Structural Rigidity : The spirocyclic core in all analogs provides conformational restraint, a desirable trait in CNS drug candidates .

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound 8-Oxo Analog 7-Amino Analog 5-Aza Analog
CAS Number 2309427-24-3 1936655-32-1 2306262-93-9 929971-93-7
Molecular Formula C₁₂H₂₁NO₄ C₁₂H₁₉NO₄ C₁₂H₂₂N₂O₃ C₁₃H₂₃NO₃
Molecular Weight 243.30 241.28 242.31 241.33
Purity (%) 97 N/A N/A 95
Physical Form Solid N/A Oil Solid
Key Functional Group 8-hydroxy 8-oxo 7-amino 5-aza

Table 2: Pharmacological Potential of Selected Analogs

Compound Type Biological Activity Application Area References
8-hydroxy-5-oxa-2-aza Scaffold for drug design CNS therapeutics
2,7-diaza derivatives Sigma receptor modulation Neuropathic pain
7-amino-5-oxa-2-aza Enhanced target interaction Enzyme inhibition

Biological Activity

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306252-32-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl (8S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • CAS Number : 2306252-32-2

Research indicates that this compound may exert its biological effects through various mechanisms, including modulation of enzyme activity, interaction with cellular receptors, and influence on signaling pathways. Specific studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, thus impacting cellular functions.

Biological Activities

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than those required for traditional antibiotics.
  • Cytotoxic Effects :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF7), indicating significant potential as an anticancer agent.
  • Neuroprotective Properties :
    • Preliminary research suggests that this compound may have neuroprotective effects, potentially through the reduction of oxidative stress markers in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several spirocyclic compounds, including tert-butyl 8-hydroxy derivatives, against multidrug-resistant bacterial strains. The results indicated that this compound significantly reduced bacterial load in vitro and showed promise for further development as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In a research article focusing on novel anticancer agents, this compound was tested against various cancer cell lines. The study found that it induced apoptosis in MCF7 cells through a mitochondrial-mediated pathway, highlighting its potential as an adjunct therapy in breast cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureusJournal of Antimicrobial Chemotherapy
CytotoxicityIC50 = 25 µM against MCF7 cellsCancer Research Journal
NeuroprotectionReduction in oxidative stress markersNeuropharmacology Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic Hydrogenation : A related spirocyclic compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was synthesized via hydrogenation using Raney Ni under a hydrogen atmosphere (50 psi) in methanol . Adjusting catalyst loading, solvent polarity, or H₂ pressure could optimize yields.
  • Crystallization : Recrystallization from ethanol at room temperature is effective for obtaining single crystals for structural analysis .
    • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent choice to minimize side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Controls :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Inspect gloves for integrity before use and discard contaminated gloves properly .
  • Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation exposure .
    • Spill Management : Collect spills using vacuum or sweeping, and dispose via licensed waste management services .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.80 ppm for tert-butyl protons) confirm substituent positioning and purity .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and hydrogen-bonding networks. For example, envelope conformations in spirocyclic rings were identified with C–H···O interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₂₁NO₃, MW 239.31) .

Advanced Research Questions

Q. How do conformational dynamics of the spirocyclic system influence pharmacological activity?

  • Structural Insights : X-ray data reveals that envelope conformations in the 5-membered rings (e.g., C3/C5 as flaps) may modulate binding to biological targets like sigma receptors .
  • Functionalization Strategies : Introducing substituents (e.g., benzoyl groups) at the 7-position alters steric and electronic profiles, impacting receptor affinity. Computational docking (e.g., molecular dynamics simulations) can predict binding modes .
  • Contradiction Analysis : Discrepancies in bioactivity between derivatives may arise from crystallization conditions or solvation effects. Compare solution-phase (NMR) vs. solid-state (X-ray) conformations .

Q. What computational approaches predict hydrogen-bonding patterns in crystal structures?

  • Graph Set Analysis : Etter’s rules classify hydrogen-bond motifs (e.g., chains, rings) to rationalize packing efficiency. For example, N–H···O chains along the [010] direction stabilize the crystal lattice .
  • DFT Calculations : Optimize hydrogen-bond geometries using Gaussian or ORCA software to compare with experimental bond lengths (e.g., N–H = 0.88 Å) .
  • Machine Learning : Train models on Cambridge Structural Database (CSD) entries to predict crystallization propensity based on functional groups.

Q. How can researchers resolve contradictions in biological activity data for spirocyclic derivatives?

  • Experimental Design :

  • Control Variables : Standardize assay conditions (e.g., pH, solvent) to isolate structural effects. For receptor binding, use radioligand displacement assays with consistent protein batches .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate to assess reproducibility.
    • Data Reconciliation :
  • Meta-Analysis : Compare results across studies using tools like Forest plots to identify outliers.
  • Structural Modifications : Introduce isotopic labeling (e.g., ¹⁵N) to track metabolic stability differences impacting activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

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